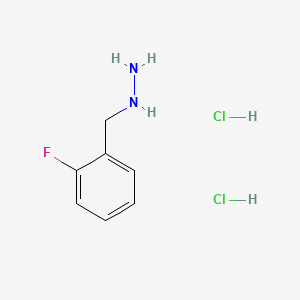

(2-Fluorobenzyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBATVWHGJBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a 2-fluorobenzyl moiety and a reactive hydrazine group, allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many pharmacologically active molecules.[3] The presence of the fluorine atom can favorably influence properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, supported by experimental protocols and data presented in a structured format.

Chemical and Physical Properties

This compound is a dihydrochloride salt, which enhances its solubility in aqueous solutions and polar protic solvents compared to its free base form.[1] The ortho-fluorine substitution on the benzene ring significantly influences the molecule's electronic properties and reactivity.[1]

Table 1: Physicochemical Properties of (2-Fluorobenzyl)hydrazine and its Dihydrochloride Salt

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][4][5] |

| Molecular Weight | 213.08 g/mol | [1][4][5] |

| CAS Number | 1349715-77-0 | [5] |

| Melting Point | Not specified; related compounds melt at 132-145°C with decomposition. | [1] |

| Solubility | Enhanced water solubility.[1] Soluble in lower alcohols like ethanol and methanol.[1] | |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [5] |

| Storage | 4°C, stored under nitrogen | [5] |

| (2-Fluorobenzyl)hydrazine (Free Base) | ||

| Molecular Formula | C₇H₉FN₂ | [2][6] |

| Molecular Weight | 140.16 g/mol | [2][6] |

| CAS Number | 51859-98-4 | [2] |

| Boiling Point | ~265.8°C (predicted) | [2] |

| Density | 1.144 g/cm³ (predicted) | [2] |

| pKa | ~6.74 (predicted) | [2] |

| Physical Form | Clear, colorless liquid | [2] |

Table 2: Computational Data for this compound

| Parameter | Value | Source |

| TPSA (Topological Polar Surface Area) | 38.05 Ų | [5] |

| LogP | 1.6326 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Description | Source |

| ¹H NMR | Aromatic protons are observed in the 7.0-7.5 ppm region, with coupling patterns influenced by the ortho-fluorine. The methylene protons typically appear around 4.5-5.0 ppm. | [1] |

| Infrared (IR) Spectroscopy | Broad N-H stretching vibrations are present in the 3000-3500 cm⁻¹ range due to ionic hydrogen bonding. Protonated hydrazine groups (NH₂⁺ and NH₃⁺) show stretching modes at higher frequencies compared to the neutral compound. Aromatic C-H stretching is observed around 3000 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | The molecular ion of the free base is often observed at m/z 140 due to the loss of two HCl molecules. A characteristic fragment is the fluorobenzyl cation at m/z 110, resulting from the loss of the hydrazine group. | [1] |

Synthesis

The primary synthetic route to this compound involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate, followed by acidification with hydrochloric acid.[1]

Experimental Protocol: Synthesis from 2-Fluorobenzyl Chloride

This protocol is adapted from a patented synthetic method.

Reaction Scheme:

Materials:

-

2-Fluorobenzyl chloride (100 g)

-

Hydrazine hydrate (301.5 g)

-

Water (500 ml)

-

Dichloromethane

-

Ethyl acetate-hydrochloric acid solution (260 ml)

-

Isopropanol (600 ml)

Procedure:

-

A solution of water (500 ml) and hydrazine hydrate (301.5 g) is pre-cooled to 0-5°C.

-

2-Fluorobenzyl chloride (100 g) is slowly added to the cooled solution while maintaining the temperature between 0-5°C.

-

The reaction mixture temperature is raised to 25-30°C and stirred for 4 hours.

-

Dichloromethane is added to the reaction mixture at 25-30°C and stirred for 20 minutes.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with dichloromethane.

-

The organic layers are combined, and an ethyl acetate-hydrochloric acid solution (260 ml) is added at 25-30°C. The mixture is stirred for 4 hours.

-

The precipitated solid is filtered and washed with dichloromethane.

-

To the wet compound, isopropanol (600 ml) is added at 25-30°C.

-

The mixture is heated to 60-65°C and stirred for 45 minutes.

-

The reaction mixture is cooled to 25-30°C and stirred for 3 hours.

-

The precipitated solid is filtered, washed with isopropanol, and dried to yield this compound.

Purification:

Recrystallization is a common method for purifying this compound.[1] A typical procedure involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization.[1]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the hydrazine moiety and the influence of the fluorinated aromatic ring.[1]

-

Building Block for Heterocycles: The hydrazine group can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which can then be cyclized to synthesize various nitrogen-containing heterocycles like indoles and pyrazoles.[3]

-

Medicinal Chemistry Scaffold: Hydrazine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] This makes this compound an attractive starting material for the development of new pharmaceutical agents.[1][2]

-

Influence of Fluorine: The ortho-fluorine atom can modulate the reactivity of the molecule and impart desirable properties to its derivatives, such as increased metabolic stability and enhanced binding affinity to biological targets.[1][3]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications and Logical Relationships

Caption: Potential applications and logical relationships.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the properties of related compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[6] It may also cause skin and eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-described, and its reactivity allows for the creation of a wide array of complex molecules. The presence of a fluorine atom provides an additional tool for fine-tuning the properties of the final products. This technical guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. Buy this compound | 1349715-77-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Fluorobenzyl)hydrazine | Research Chemical | RUO [benchchem.com]

- 4. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Fluorobenzyl)hydrazine dihydrochloride CAS number 1349715-77-0

CAS Number: 1349715-77-0

This technical guide provides a comprehensive overview of (2-Fluorobenzyl)hydrazine dihydrochloride, a fluorinated hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound characterized by a 2-fluorobenzyl group attached to a hydrazine moiety, and it is supplied as a dihydrochloride salt.[1] This salt form generally enhances its water solubility, making it a versatile reagent in various chemical reactions.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |

| Molecular Weight | 213.08 g/mol | [1][2][3] |

| CAS Number | 1349715-77-0 | [2] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

| SMILES | Cl.Cl.NNCC1=C(F)C=CC=C1 | [2] |

| InChIKey | JXGBATVWHGJBEX-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves a two-step process. The first step is a nucleophilic substitution reaction, followed by salt formation.

General Synthesis Protocol

A general method for the synthesis of this compound is as follows:

-

Reaction of 2-Fluorobenzyl Halide with Hydrazine Hydrate: A 2-fluorobenzyl halide (such as 2-fluorobenzyl chloride) is reacted with hydrazine hydrate. This reaction is typically carried out under reflux conditions in a suitable solvent like ethanol.[1] The hydrazine acts as a nucleophile, displacing the halide to form (2-Fluorobenzyl)hydrazine.

-

Formation of the Dihydrochloride Salt: The resulting (2-Fluorobenzyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Potential Applications

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural features suggest potential uses in several areas of chemical and pharmaceutical research.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. The hydrazine moiety can participate in various reactions to form heterocyclic compounds, which are important scaffolds in many biologically active molecules. The presence of the fluorine atom on the benzyl ring can influence the electronic properties and reactivity of the molecule, potentially leading to novel chemical entities.[1]

Medicinal Chemistry

The hydrazine functional group is present in a number of compounds with known biological activities.[1][4] Consequently, this compound is considered a potential scaffold for drug discovery.[1]

-

Antimicrobial Activity: Some hydrazine derivatives have demonstrated antibacterial and antifungal properties.[1][4]

-

Anticancer Activity: Certain hydrazine-containing compounds have been investigated for their potential to inhibit cancer cell growth.[1][4]

It is important to note that while the structural motifs of this compound suggest these potential applications, extensive research is required to determine its efficacy and safety for any therapeutic use.[1]

Experimental Data and Protocols

A thorough review of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the use of this compound in biological assays or as a synthetic reagent beyond the general synthesis description. Furthermore, no quantitative data on its biological activity or its involvement in specific signaling pathways has been publicly documented. One source explicitly states that there is currently no documented research on the specific mechanism of action of this compound in biological systems.[1]

Safety Information

References

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a hydrazine moiety and a fluorinated benzene ring, make it an interesting building block for the development of novel therapeutic agents and a useful reagent in various chemical transformations. This technical guide provides a comprehensive overview of the molecular formula, weight, synthesis, potential biological activity, and safety considerations for this compound.

Chemical and Physical Properties

This compound is the dihydrochloride salt of (2-Fluorobenzyl)hydrazine. The salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2] |

| Molecular Weight | 213.08 g/mol | [1][2] |

| CAS Number | 1349715-77-0 | [1][3][4] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluorobenzyl chloride

-

Hydrazine hydrate

-

Methanol or Ethanol

-

Sodium bicarbonate

-

Concentrated hydrochloric acid

Step 1: Synthesis of (2-Fluorobenzyl)hydrazine (Free Base)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzyl chloride (1.0 equivalent) in methanol or ethanol.

-

Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.

-

Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-8 hours.[5]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluorobenzyl)hydrazine free base.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the crude (2-Fluorobenzyl)hydrazine in a minimal amount of a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise to the stirred solution.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent.

-

Dry the product under vacuum to yield this compound.

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Applications

Hydrazine derivatives are a well-established class of compounds with a wide range of biological activities.[5] Many hydrazine-containing drugs are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism by which many hydrazine derivatives exert their therapeutic effects, particularly in the context of depression, is through the irreversible inhibition of MAO.[6][7] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

The irreversible inhibition typically involves the formation of a covalent bond between the hydrazine derivative and the flavin cofactor (FAD) at the active site of the MAO enzyme.[7][8]

Caption: Generalized pathway of irreversible MAO inhibition by hydrazine derivatives.

Due to its structural similarity to known hydrazine-based MAO inhibitors, this compound is a candidate for investigation in this area. Further research is required to determine its specific inhibitory activity and selectivity for MAO-A versus MAO-B isoforms.

Beyond its potential as a MAO inhibitor, this compound can also serve as a versatile scaffold in drug discovery for developing agents with antimicrobial or anticancer properties.[5]

Analytical Methods

The characterization and quantification of this compound and related compounds can be performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and quantification of hydrazine derivatives.[9] Mass spectrometry can provide definitive identification and structural information based on the compound's fragmentation pattern.[5]

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Hydrazine compounds can be irritants to the skin, eyes, and respiratory system.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

This compound is a chemical compound with significant potential for research and development in the fields of medicinal chemistry and organic synthesis. Its established molecular formula and weight, along with a general understanding of its synthesis and potential biological activities, provide a solid foundation for further investigation. The likely mechanism of action through monoamine oxidase inhibition warrants exploration for the development of new therapeutics. As with any chemical reagent, proper safety precautions are paramount during its handling and use.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1349715-77-0: [(2-fluorophenyl)methyl]hydrazine dihydr… [cymitquimica.com]

- 4. 2-Fluorobenzylhydrazine dihydrochloride | CAS#:1349715-77-0 | Chemsrc [chemsrc.com]

- 5. Buy this compound | 1349715-77-0 [smolecule.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Dihydrochloride

Introduction

(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with significant potential in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a 2-fluorobenzyl group attached to a hydrazine moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1349715-77-0 | [1][3] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |

| Molecular Weight | 213.08 g/mol | [1][2][3] |

| Exact Mass | 212.0283319 Da | [2] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |

| LogP | 1.6326 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| SMILES | Cl.Cl.NNCC1=C(F)C=CC=C1 | [3] |

| InChI Key | JXGBATVWHGJBEX-UHFFFAOYSA-N | [1][2] |

Synthesis

This compound is typically synthesized from its free base, (2-Fluorobenzyl)hydrazine. The free base can be prepared by the reaction of 2-fluorobenzyl bromide with hydrazine hydrate.

Experimental Protocol for the Synthesis of (2-Fluorobenzyl)hydrazine

This protocol describes the synthesis of the free base, which is the precursor to the dihydrochloride salt.

Materials:

-

2-fluorobenzyl bromide (1.0 mol, 190 g)

-

Hydrazine hydrate (5.0 mol, 250 g)

-

Potassium carbonate (1.0 mol, 137 g)

-

Ethanol (2 L)

-

Ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 2 L ethanol solution containing hydrazine hydrate and potassium carbonate, slowly add 2-fluorobenzyl bromide under stirring conditions.

-

Stir the reaction mixture continuously at room temperature for 48 hours.[4]

-

After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

-

Extract the residue with ether to separate the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the dried organic phase again under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography to obtain (2-Fluorobenzyl)hydrazine. The expected yield is approximately 76% (109 g).[4]

Conversion to this compound

The synthesized (2-Fluorobenzyl)hydrazine free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Materials:

-

(2-Fluorobenzyl)hydrazine

-

Ethanol or Methanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve the (2-Fluorobenzyl)hydrazine in ethanol or methanol at room temperature.[1]

-

Cool the solution to 0-5 °C.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

Continue stirring for a specified period to ensure complete precipitation of the dihydrochloride salt.

-

Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold ethanol or ether).

-

Dry the product under vacuum to yield this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A diagram illustrating the two-step synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and drug discovery.

-

Pharmaceutical Research: Hydrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] The presence of the 2-fluoro substituent can enhance the metabolic stability and pharmacokinetic properties of drug candidates. This compound is a valuable starting material for the synthesis of novel bioactive molecules. For instance, it is used in the preparation of acylamino substituted benzylbenzohydrazide derivatives, which are of interest in pharmaceutical development.[6]

-

Organic Synthesis: The hydrazine moiety can readily react with carbonyl compounds to form hydrazones, which are key intermediates in various chemical transformations. The 2-fluorobenzyl group can influence the reactivity and selectivity of these reactions. This compound is particularly useful in the construction of nitrogen-containing heterocyclic systems, which are prevalent in many natural products and synthetic drugs.

Conclusion

This compound is a valuable chemical entity with significant applications in synthetic and medicinal chemistry. This guide provides essential information on its identity, properties, and a detailed synthetic protocol. The provided workflow diagram offers a clear visualization of its preparation. For researchers and drug development professionals, this compound represents a key starting material for the exploration of new chemical space and the development of novel therapeutic agents. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to the Synthesis of (2-Fluorobenzyl)hydrazine Dihydrochloride from 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-fluorobenzyl chloride. This document details the core synthetic methodologies, experimental protocols, and quantitative data, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

(2-Fluorobenzyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one highly sought after. This guide focuses on the prevalent and efficient synthesis of this compound from the readily available starting material, 2-fluorobenzyl chloride.

The primary synthetic route involves a nucleophilic substitution reaction where 2-fluorobenzyl chloride is treated with hydrazine, followed by the formation of the dihydrochloride salt upon acidification. This process can be carried out in a stepwise manner or as a more streamlined one-pot synthesis.

Synthetic Pathway

The overall synthesis proceeds in two main conceptual steps, which can be combined into a single experimental workflow.

-

Step 1: Nucleophilic Substitution: 2-Fluorobenzyl chloride reacts with hydrazine (typically as hydrazine hydrate) to form the free base, (2-Fluorobenzyl)hydrazine.

-

Step 2: Salt Formation: The resulting (2-Fluorobenzyl)hydrazine is treated with hydrochloric acid to yield the more stable and water-soluble this compound salt.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Two primary methodologies are presented: a one-pot synthesis and a two-step synthesis with isolation of the intermediate.

One-Pot Synthesis Protocol

This "telescoped" approach offers the advantage of eliminating the need for isolation of the intermediate (2-Fluorobenzyl)hydrazine, potentially improving overall efficiency.[1]

Reaction Scheme:

2-Fluorobenzyl Chloride + Hydrazine Hydrate → (in situ) (2-Fluorobenzyl)hydrazine → this compound (with HCl)

Experimental Procedure:

-

Reaction Setup: To a solution of water and hydrazine hydrate, pre-cooled to 0-5°C, slowly add 2-fluorobenzyl chloride.

-

Reaction: Raise the temperature of the reaction mixture to 25-30°C and stir for approximately 4 hours.

-

Work-up: Add dichloromethane to the reaction mixture and stir. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Salt Formation: Combine the organic layers and add an ethyl acetate-hydrochloric acid solution at 25-30°C. Stir for 4 hours to precipitate the product.

-

Purification: Filter the precipitated solid and wash with dichloromethane. Recrystallize the crude product from isopropanol by heating to 60-65°C, followed by cooling to 25-30°C.

-

Isolation: Filter the purified solid, wash with isopropanol, and dry to obtain this compound.

Caption: Experimental workflow for the one-pot synthesis.

Two-Step Synthesis Protocol with Intermediate Isolation

This method involves the synthesis and isolation of the (2-Fluorobenzyl)hydrazine free base before its conversion to the dihydrochloride salt. This can be advantageous for characterization of the intermediate and may provide a purer final product.

Step 1: Synthesis of (2-Fluorobenzyl)hydrazine

Experimental Procedure:

-

Reaction Setup: To a solution of hydrazine hydrate and potassium carbonate in ethanol, add 2-fluorobenzyl bromide (or chloride) slowly under stirring.

-

Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

-

Work-up: Concentrate the reaction mixture by distillation under reduced pressure.

-

Isolation: Extract the residue with a suitable organic solvent (e.g., ether), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2-Fluorobenzyl)hydrazine.[2]

-

Purification (Optional): The crude product can be purified by silica gel column chromatography.[2]

Step 2: Formation of this compound

Experimental Procedure:

-

Dissolution: Dissolve the purified (2-Fluorobenzyl)hydrazine in a suitable solvent such as ethanol or methanol at ambient temperature.

-

Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise. Maintain the temperature between 0-25°C as the reaction is exothermic.[1]

-

Precipitation: Continue stirring for 30-60 minutes. A white crystalline precipitate of the dihydrochloride salt will form.[1]

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic procedures.

| Parameter | One-Pot Synthesis | Two-Step Synthesis (Step 1) | Two-Step Synthesis (Step 2) |

| Starting Material | 2-Fluorobenzyl Chloride | 2-Fluorobenzyl Bromide/Chloride | (2-Fluorobenzyl)hydrazine |

| Reagents | Hydrazine Hydrate, HCl | Hydrazine Hydrate, K₂CO₃ | Concentrated HCl |

| Solvent | Water, Dichloromethane | Ethanol, Ether | Ethanol or Methanol |

| Reaction Temperature | 0-30°C | Room Temperature | 0-25°C |

| Reaction Time | ~8 hours | 48 hours | 30-60 minutes |

| Molar Ratio (to starting material) | Hydrazine Hydrate (~3 eq.) | Hydrazine Hydrate (5 eq.), K₂CO₃ (1 eq.) | HCl (2 eq.) |

| Reported Yield | 70-85%[1] | 76%[2] | Quantitative |

| Product Purity | High after recrystallization | High after chromatography | High |

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₁Cl₂FN₂[1][3][4] |

| Molecular Weight | 213.08 g/mol [3][4] |

| Appearance | White crystalline precipitate/solid[1] |

Safety Considerations

-

Hydrazine Hydrate: Is corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Fluorobenzyl Chloride: Is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrochloric Acid: Is highly corrosive. Handle with appropriate PPE.

-

Exothermic Reactions: The reaction of hydrazine with benzyl halides and the subsequent acidification are exothermic. Proper temperature control is crucial to prevent runaway reactions and side product formation.[1]

This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a thorough risk assessment before undertaking any chemical synthesis.

References

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluorobenzyl)hydrazine dihydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions. The presence of the 2-fluorobenzyl group introduces specific steric and electronic effects that can influence reaction pathways and product distributions. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in two major classes of organic reactions: the Fischer indole synthesis and pyrazole synthesis. Detailed experimental protocols, mechanistic diagrams, and a summary of expected quantitative outcomes are presented to facilitate its application in research and development.

Introduction

This compound [(2-F-Bn)NHNH₂·2HCl] is a salt of a substituted hydrazine that serves as a key building block in synthetic organic chemistry. The hydrazine functional group is a potent binucleophilic reagent, enabling the formation of a variety of heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. The 2-fluorobenzyl substituent can modulate the reactivity of the hydrazine and influence the properties of the resulting products. The fluorine atom, being highly electronegative, can exert a significant inductive effect, while its position on the benzyl ring can introduce steric constraints.[1] This guide focuses on the mechanistic pathways through which this compound participates in the synthesis of indoles and pyrazoles, two classes of heterocycles with profound biological and chemical significance.

Core Mechanisms of Action

The primary mechanism of action of this compound in organic reactions involves the nucleophilic attack of its nitrogen atoms on electrophilic centers. In its dihydrochloride form, the hydrazine is protonated and requires neutralization, typically in situ, to liberate the free base for reaction. The free (2-fluorobenzyl)hydrazine is a substituted hydrazine, and its reactivity is dictated by the two nitrogen atoms. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the benzyl group.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a substituted hydrazine and a ketone or aldehyde in the presence of an acid catalyst.[2] The reaction proceeds through a series of well-defined steps, as outlined below.

Experimental Protocol (General):

-

Hydrazone Formation: this compound (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with a base (e.g., sodium acetate, triethylamine) to generate the free hydrazine. The selected ketone or aldehyde (1.1 eq.) is then added, and the mixture is stirred at room temperature or with gentle heating until the formation of the (2-fluorobenzyl)hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

Indolization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl in a solvent) is added to the hydrazone. The reaction mixture is then heated, with the temperature and time being dependent on the specific substrates and catalyst used.

-

Work-up and Purification: The reaction is quenched by pouring it into ice-water and neutralized with a base. The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed, dried, and concentrated. The final indole product is purified by column chromatography or recrystallization.

Mechanism:

The accepted mechanism for the Fischer indole synthesis involves the following key transformations:[2]

-

Hydrazone Formation: The free (2-fluorobenzyl)hydrazine reacts with the carbonyl compound to form the corresponding (2-fluorobenzyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a cyclic aminal.

-

Elimination of Ammonia: The aminal, upon protonation, eliminates a molecule of ammonia to yield the final indole product.

Influence of the 2-Fluorobenzyl Group:

-

Electronic Effects: The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the hydrazine, potentially affecting the rate of the initial hydrazone formation. However, this effect is transmitted through the benzyl group and is less pronounced than if the fluorine were directly on an aryl ring attached to the hydrazine.

-

Steric Effects: The ortho-substituent on the benzyl group can introduce steric hindrance, which may influence the conformation of the hydrazone and the transition state of the[3][3]-sigmatropic rearrangement. This can, in some cases, lead to regioselectivity in reactions with unsymmetrical ketones.

Quantitative Data (Representative):

While specific data for (2-fluorobenzyl)hydrazine is scarce in the literature, the following table provides representative yields for Fischer indole syntheses with related substituted hydrazines to illustrate typical outcomes.

| Ketone/Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | PPA | 100 | 2 | 75-85 |

| Acetophenone | ZnCl₂ | 150 | 4 | 60-70 |

| Propiophenone | H₂SO₄/AcOH | 80 | 6 | 65-75 |

Note: This data is illustrative and based on general Fischer indole synthesis literature. Actual yields with (2-fluorobenzyl)hydrazine may vary.

Mechanistic Diagram:

Caption: Fischer Indole Synthesis Pathway.

Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[4]

Experimental Protocol (General):

-

Reaction Setup: this compound (1.0 eq.) and a 1,3-dicarbonyl compound (1.0 eq.) are dissolved in a suitable solvent, typically ethanol or acetic acid. If starting from the dihydrochloride salt, a base may be added to liberate the free hydrazine.

-

Condensation: The reaction mixture is stirred, often with heating (reflux), for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is then dried and concentrated. The crude pyrazole is purified by column chromatography or recrystallization.

Mechanism:

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls proceeds via a cyclocondensation mechanism:[4]

-

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of (2-fluorobenzyl)hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal dehydrates to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.

-

Final Dehydration: A final dehydration step from the cyclic intermediate leads to the aromatic pyrazole ring.

Regioselectivity:

When an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl for the initial attack.

-

Steric Effects: The steric hindrance around the carbonyl groups and on the hydrazine. The initial attack will generally occur at the less sterically hindered carbonyl. The 2-fluorobenzyl group on the hydrazine can also influence which nitrogen atom participates in the initial attack and the subsequent cyclization.

-

Reaction Conditions: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in the hydrazine and can sometimes be used to control the regioselectivity.

Quantitative Data (Representative):

The following table provides representative data on the regioselectivity and yields for pyrazole synthesis with substituted hydrazines.

| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |

| Benzoylacetone | Methylhydrazine | EtOH | 85:15 | 90 |

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | AcOH | >95:5 | 88 |

| Ethyl Acetoacetate | Hydrazine Hydrate | EtOH | - | 95 |

Note: This data is for illustrative purposes. The regioselectivity with (2-fluorobenzyl)hydrazine will depend on the specific 1,3-dicarbonyl used.

Mechanistic Diagram:

References

- 1. Buy this compound | 1349715-77-0 [smolecule.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. <p class="ElsArticleTitle">Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-<em>b</em>] indoles as novel herbicidal systems</p> | Bawazir | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. (2-Fluorobenzyl)hydrazine dihydrochloride has emerged as a compound of significant interest, embodying the powerful synergy between two of medicinal chemistry's most impactful functional groups: the hydrazine moiety and a strategically placed fluorine atom. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential applications of this versatile scaffold. We will explore the mechanistic rationale behind its utility in developing novel therapeutics for oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this document furnishes detailed experimental protocols, offering researchers and drug development professionals a practical framework for leveraging this compound in their discovery pipelines.

The Intersection of Hydrazine and Fluorine: A Primer

The Enduring Legacy of Hydrazine Scaffolds

Hydrazine and its derivatives, such as hydrazides and hydrazones, are foundational pharmacophores in medicinal chemistry.[1][2] Their prevalence stems from their unique chemical reactivity and structural versatility. The hydrazine moiety (-NH-NH₂) is a potent nucleophile and an excellent hydrogen-bonding component, enabling it to form strong interactions with biological targets.[3][4] Historically, hydrazine derivatives have given rise to blockbuster drugs, including the monoamine oxidase (MAO) inhibitor phenelzine and the antitubercular agent isoniazid.[2] Their derivatives are reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][3][5]

The Strategic Advantage of Organofluorine Chemistry

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong, and its inclusion can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[6] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and improve membrane permeability.[6][7] These subtle electronic effects often translate into enhanced binding affinity, greater target selectivity, and improved pharmacokinetic profiles.[6][8]

This compound combines these two powerful motifs. The ortho-fluorine on the benzyl ring provides specific steric and electronic influences, while the hydrazine group serves as a reactive handle for constructing diverse molecular architectures. This guide will dissect the potential unlocked by this unique combination.

Physicochemical Profile and Synthesis

Key Physicochemical Properties

This compound is a synthetic organic salt valued as a research chemical and building block.[3] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 1349715-77-0 | [3][9] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [3][9][10] |

| Molecular Weight | 213.08 g/mol | [3][9][10] |

| IUPAC Name | (2-fluorophenyl)methylhydrazine;dihydrochloride | [3] |

| Appearance | Typically a solid | N/A |

| Storage | 4°C, stored under nitrogen | [9] |

Synthetic Pathways

The primary route to (2-Fluorobenzyl)hydrazine involves the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The resulting free base is then converted to its more stable and handleable dihydrochloride salt.

-

Step 1: Nucleophilic Substitution (Sₙ2 Reaction): 2-Fluorobenzyl chloride or bromide is treated with an excess of hydrazine hydrate. The nitrogen atom of hydrazine acts as a potent nucleophile, displacing the halide to form the (2-Fluorobenzyl)hydrazine free base.[3][11] The alpha-effect enhances the nucleophilicity of the hydrazine nitrogen, facilitating this reaction.[3]

-

Step 2: Salt Formation: The free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt, which can then be isolated by filtration.[3][12]

An alternative, though less direct, pathway for related arylhydrazines involves the diazotization of an aniline precursor (e.g., 2-fluoroaniline) followed by chemical reduction.[13][14]

Detailed Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from publicly available methods.[12]

Materials:

-

2-Fluorobenzyl chloride (1.0 eq)

-

Hydrazine hydrate (≥98%, ~5.0 eq)

-

Deionized Water

-

Dichloromethane (DCM)

-

Ethyl acetate-hydrochloric acid solution

-

Isopropanol (IPA)

Procedure:

-

Reaction Setup: To a reaction vessel, add deionized water and hydrazine hydrate. Cool the solution to 0-5°C using an ice bath.

-

Addition of Electrophile: Slowly add 2-fluorobenzyl chloride to the cooled hydrazine solution while maintaining the temperature between 0-5°C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for approximately 4 hours.

-

Workup and Extraction: Add dichloromethane to the reaction mixture and stir for 20 minutes. Separate the organic and aqueous layers. Extract the aqueous layer again with dichloromethane to maximize yield.

-

Salt Formation: Combine the organic layers. Add ethyl acetate-hydrochloric acid solution and stir for 4 hours at room temperature. A precipitate of this compound will form.

-

Purification: Filter the precipitated solid and wash it with fresh dichloromethane.

-

Recrystallization: Add isopropanol to the wet solid and heat the mixture to 60-65°C for 45 minutes. Cool the mixture slowly to room temperature and stir for 3 hours to allow for complete crystallization.

-

Final Product: Filter the purified solid, wash with cold isopropanol, and dry under vacuum to yield the final product.

Core Applications in Drug Discovery

The true value of this compound lies in its potential as a starting material for libraries of novel compounds with diverse therapeutic applications.

A Versatile Building Block for Lead Generation

The hydrazine moiety is a reactive handle that can be readily converted into a variety of other functional groups and heterocyclic systems.[5] This allows for rapid diversification of the core scaffold. Common reactions include:

-

Hydrazone Formation: Condensation with aldehydes or ketones to form hydrazones, a class of compounds known for their broad biological activity.[4][15]

-

Heterocycle Synthesis: Serving as a key synthon for constructing nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles, which are privileged structures in medicinal chemistry.[5]

Potential Therapeutic Areas

-

3.2.1 Central Nervous System (CNS) Agents: Hydrazine is the core pharmacophore of several MAO inhibitors used to treat depression and neurodegenerative diseases.[2] By reacting (2-Fluorobenzyl)hydrazine with various aldehydes, novel hydrazone derivatives can be synthesized and screened for inhibitory activity against MAO-A and MAO-B. The fluorobenzyl group can aid in crossing the blood-brain barrier and provide unique binding interactions within the enzyme's active site.[4]

-

3.2.2 Anticancer Agents: Numerous hydrazine and hydrazone derivatives have been investigated for their potential to inhibit cancer cell growth.[3][15] The mechanism can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation. The 2-fluorobenzyl moiety can enhance cell penetration and metabolic stability, potentially leading to more potent and durable anticancer effects.[6]

-

3.2.3 Antimicrobial Agents: The search for novel antibiotics and antifungals is a global health priority. Hydrazine derivatives have consistently shown promise in this area.[1][3] The (2-Fluorobenzyl)hydrazine scaffold can be used to generate libraries of compounds for screening against pathogenic bacteria and fungi.

Mechanistic Rationale: The Synergy of Key Moieties

The therapeutic potential of derivatives from this scaffold is not coincidental; it arises from the specific physicochemical contributions of its constituent parts.

Figure 1: Logical relationship between the core moieties of (2-Fluorobenzyl)hydrazine and their impact on drug properties.

Experimental Workflows in Practice

To translate theoretical potential into tangible results, a structured experimental approach is necessary. The following workflow outlines the path from the starting material to a biologically characterized lead compound.

Figure 2: A representative workflow from starting material to a validated lead compound.

Protocol: Synthesis of a (2-Fluorobenzyl)hydrazone Derivative

This general protocol demonstrates the straightforward condensation reaction to form a hydrazone.

Materials:

-

This compound (1.0 eq)

-

Selected aldehyde or ketone (e.g., 4-hydroxybenzaldehyde) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Free Base Generation (in situ): Dissolve this compound in ethanol. Add a suitable base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salts and generate the free hydrazine base.

-

Condensation: To this solution, add the selected aldehyde or ketone. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or heat under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization: Confirm the structure and purity of the final hydrazone using NMR, Mass Spectrometry, and HPLC.

Protocol: In Vitro MAO-A Inhibition Assay

This protocol provides a framework for assessing the biological activity of newly synthesized derivatives against a common CNS target.

Materials:

-

Synthesized hydrazone derivatives (test compounds)

-

Recombinant human MAO-A enzyme

-

Amplex® Red MAO Assay Kit (or similar fluorescence-based kit)

-

Phosphate buffer

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series in phosphate buffer to test a range of concentrations.

-

Assay Setup: In a 96-well microplate, add the MAO-A enzyme, horseradish peroxidase, and the Amplex® Red reagent/substrate mixture to each well.

-

Initiation of Inhibition: Add the diluted test compounds to the respective wells. Include a positive control (e.g., clorgyline) and a negative control (DMSO vehicle). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.

-

Enzymatic Reaction: Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine).

-

Signal Detection: Immediately begin monitoring the fluorescence increase over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of fluorescence increase is proportional to MAO-A activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Future Outlook and Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of novel therapeutics. Its unique structure combines the proven biological relevance of the hydrazine scaffold with the pharmacokinetic advantages conferred by a strategically placed fluorine atom. The synthetic accessibility and reactive versatility of this compound make it an ideal candidate for generating diverse chemical libraries tailored for high-throughput screening.

Future research should focus on exploring the full chemical space accessible from this scaffold. The synthesis of novel heterocyclic systems, the investigation of different substitution patterns on the benzyl ring, and the application of computational docking studies will be crucial in unlocking its full potential. For research organizations and pharmaceutical companies, investing in scaffolds like this compound represents a forward-thinking approach to building a robust and innovative drug discovery pipeline.

References

- 1. iscientific.org [iscientific.org]

- 2. Hydrazines - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 1349715-77-0 [smolecule.com]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 15. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Versatile Building Block for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Fluorobenzyl)hydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it an attractive starting material for the construction of a diverse range of novel heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the generation of pyrazoles, pyridazinones, and triazoles, complete with detailed experimental protocols, quantitative data, and insights into relevant biological signaling pathways.

Synthesis and Properties of this compound

This compound is typically synthesized from 2-fluorobenzyl chloride. The synthesis involves the reaction of 2-fluorobenzyl chloride with an excess of hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This salt form enhances the compound's stability and solubility in polar solvents, making it convenient for subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1349715-77-0 |

| Molecular Formula | C₇H₁₁Cl₂FN₂ |

| Molecular Weight | 213.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Novel Heterocycles

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles. The following sections detail the synthesis of pyrazoles, pyridazinones, and triazoles, providing exemplary experimental protocols.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The synthesis of pyrazoles from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound.[3][4]

Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add this compound (2.13 g, 10 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole.

Table 2: Representative Data for Substituted Pyrazole Synthesis

| R¹ | R² | Product | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |

| CH₃ | CH₃ | 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole | 85 | 45-47 | 7.10-7.35 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 5.30 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |

| Ph | CH₃ | 1-(2-Fluorobenzyl)-5-methyl-3-phenyl-1H-pyrazole | 78 | 98-100 | 7.20-7.80 (m, 9H, Ar-H), 6.50 (s, 1H, pyrazole-H), 5.40 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) |

Note: The data presented is representative of typical yields and spectral data for analogous pyrazole syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted pyrazoles.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to possess a variety of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6] The synthesis of pyridazinones can be achieved by reacting this compound with a γ-ketoacid.[7][8]

Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one

-

A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (2.12 g, 10 mmol) and this compound (2.13 g, 10 mmol) in glacial acetic acid (25 mL) is refluxed for 8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure pyridazinone derivative.

Table 3: Representative Data for Substituted Pyridazinone Synthesis

| Ar | Product | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 4-Cl-Ph | 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one | 75 | 165-167 | 7.20-7.90 (m, 8H, Ar-H), 5.10 (s, 2H, CH₂), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂) |

| 4-MeO-Ph | 2-(2-Fluorobenzyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 82 | 152-154 | 7.10-7.80 (m, 8H, Ar-H), 5.05 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.85 (t, 2H, CH₂), 2.55 (t, 2H, CH₂) |

Note: The data presented is representative of typical yields and spectral data for analogous pyridazinone syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted pyridazinones.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.[9][10] A common route to 1,2,4-triazoles involves the reaction of a hydrazide with a suitable cyclizing agent, such as an orthoester or carbon disulfide.

Experimental Protocol: Synthesis of 4-Amino-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole-3-thiol

-

Synthesis of Potassium dithiocarbazinate: To a stirred solution of potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL), add (2-Fluorobenzyl)hydrazine (14.0 g, 0.1 mol) at 0-5 °C. Then, add carbon disulfide (7.6 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 2-3 hours at room temperature. The precipitated potassium dithiocarbazinate is collected by filtration, washed with cold ethanol, and dried.

-

Synthesis of the 1,2,4-triazole: A mixture of the potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (10 mL, 0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.

Table 4: Representative Data for Substituted 1,2,4-Triazole Synthesis

| R | Product | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| H | 4-Amino-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole-3-thiol | 70 | 188-190 | 13.5 (s, 1H, SH), 7.15-7.40 (m, 4H, Ar-H), 5.50 (s, 2H, NH₂), 4.30 (s, 2H, CH₂) |

| Ph | 4-Amino-5-((2-fluorobenzyl)thio)-3-phenyl-4H-1,2,4-triazole | 65 | 210-212 | 7.10-7.80 (m, 9H, Ar-H), 5.60 (s, 2H, NH₂), 4.35 (s, 2H, CH₂) |

Note: The data presented is representative of typical yields and spectral data for analogous 1,2,4-triazole syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted triazoles.

Biological Activity and Signaling Pathways

Heterocycles derived from (2-Fluorobenzyl)hydrazine are of significant interest due to their potential biological activities. While specific data for compounds derived directly from this compound is limited, the broader classes of pyrazoles and pyridazinones are known to interact with key signaling pathways implicated in various diseases, particularly inflammation.

Anti-inflammatory Activity and Relevant Signaling Pathways

Many pyrazole and pyridazinone derivatives have been reported to exhibit anti-inflammatory properties.[1][11] Their mechanisms of action often involve the modulation of inflammatory signaling cascades. Two key pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][12] Some pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation, thereby downregulating the inflammatory response.[12]

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

COX Signaling Pathway: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryjournal.net [chemistryjournal.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]

Spectroscopic Profile of (2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Fluorobenzyl)hydrazine dihydrochloride (CAS No: 1349715-77-0). The information presented herein is essential for the characterization, identification, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for spectral acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

This compound (C₇H₁₁Cl₂FN₂) has a molecular weight of approximately 213.08 g/mol .[1][2][3] The presence of a fluorine atom on the benzyl ring and the protonated hydrazine moiety results in a unique spectroscopic signature. While a complete set of publicly available, experimentally determined quantitative data is limited, this section compiles and presents the known descriptive and predicted spectral information in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic and aliphatic regions. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm, with their chemical shifts and coupling patterns influenced by the ortho-fluorine substituent.[1] The methylene protons adjacent to the hydrazine group are typically observed around 4.5-5.0 ppm.[1]

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~ 7.0 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~ 4.5 - 5.0 | Singlet or Multiplet |

| Hydrazinyl (-NH-NH₃⁺-) | Variable, broad | Broad Singlet |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-F | ~ 160 (doublet) |

| Aromatic C-H | ~ 115 - 135 |

| Aromatic C-C | ~ 120 - 140 |

| Methylene (-CH₂-) | ~ 45 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by broad absorption bands due to the protonated hydrazine group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | ~ 3000 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | ~ 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | ~ 1450 - 1600 | Medium to Strong |

| C-F Stretch | ~ 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the dihydrochloride salt may not be stable under typical ionization conditions, and the spectrum of the free base is often observed.[1]

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [C₇H₉FN₂]⁺ | 140 | Molecular ion of the free base |

| [C₇H₆F]⁺ | 110 | Loss of the hydrazine group (-NHNH₂) |

| [C₇H₁₁Cl₂FN₂]⁺ | 213 | Molecular ion of the dihydrochloride salt (may be unstable)[1] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to minimize H-D exchange of the amine protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for protonated species.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the molecular ion of the free base (m/z 140).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

References

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (2-Fluorobenzyl)hydrazine dihydrochloride (CAS No: 1349715-77-0). Due to the limited availability of specific quantitative data in public literature, this document focuses on established physicochemical principles, qualitative descriptions, and standardized experimental protocols that enable researchers to determine these critical parameters.

Physicochemical Properties

This compound is the salt form of the parent compound, (2-Fluorobenzyl)hydrazine.[1][2] The inclusion of two hydrochloride moieties significantly influences its physical and chemical properties, particularly its solubility and handling characteristics.[1]

| Property | Value | Source |

| CAS Number | 1349715-77-0 | [3] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |

| Molecular Weight | 213.08 g/mol | [1][2][3] |

| Parent Compound | (2-Fluorobenzyl)hydrazine (CAS: 51859-98-4) | [1][4] |

| Recommended Storage | 4°C, stored under nitrogen | [3] |

Solubility Profile

The dihydrochloride salt form of (2-Fluorobenzyl)hydrazine is expected to confer significantly greater aqueous solubility compared to its free base counterpart.[1] The ionic character introduced by the two protonated nitrogen centers and their associated chloride counterions promotes favorable interactions with polar protic solvents.[1]

2.1 Qualitative Solubility

| Solvent | Expected Solubility | Rationale |

| Water | High | The dihydrochloride salt form is highly polar and readily solvated by water molecules.[1] |

| Methanol / Ethanol | Soluble | Lower alcohols are polar protic solvents capable of solvating the ionic salt.[1] |

| DMSO | Soluble | A polar aprotic solvent known for its broad solubilizing capabilities for organic salts. |

| Acetonitrile | Slightly Soluble | Less polar than water or DMSO, may require heating or sonication. |

| Dichloromethane | Insoluble / Poor | A non-polar organic solvent, unlikely to dissolve the highly polar salt form. |

| Diethyl Ether / Hexanes | Insoluble | Non-polar solvents are incompatible with the ionic nature of the compound. |

2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)